molecular formula C13H3Cl7O2 B12079764 Pentachlorophenyl 2,4-dichlorobenzoate CAS No. 5435-84-7

Pentachlorophenyl 2,4-dichlorobenzoate

Cat. No.: B12079764
CAS No.: 5435-84-7
M. Wt: 439.3 g/mol
InChI Key: KEWARCLVRHWTHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentachlorophenyl 2,4-dichlorobenzoate typically involves the esterification of pentachlorophenol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Pentachlorophenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated benzoic acids, phenols, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pentachlorophenyl 2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its role as a pesticide and its impact on microbial degradation.

    Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of dyes, fungicides, and preservatives

Mechanism of Action

The mechanism of action of Pentachlorophenyl 2,4-dichlorobenzoate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and disrupt cellular processes, leading to its pesticidal and antimicrobial effects. The presence of multiple chlorine atoms enhances its reactivity and ability to interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentachlorophenyl 2,4-dichlorobenzoate is unique due to its specific combination of pentachlorophenol and 2,4-dichlorobenzoic acid, which imparts distinct chemical and biological properties. Its high chlorine content makes it particularly effective in applications requiring strong antimicrobial and pesticidal activity .

Properties

CAS No.

5435-84-7

Molecular Formula

C13H3Cl7O2

Molecular Weight

439.3 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) 2,4-dichlorobenzoate

InChI

InChI=1S/C13H3Cl7O2/c14-4-1-2-5(6(15)3-4)13(21)22-12-10(19)8(17)7(16)9(18)11(12)20/h1-3H

InChI Key

KEWARCLVRHWTHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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